3-Methyl-N1-(propan-2-yl)benzene-1,2-diamine
CAS No.:
Cat. No.: VC13718903
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2 |
|---|---|
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | 3-methyl-1-N-propan-2-ylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-7(2)12-9-6-4-5-8(3)10(9)11/h4-7,12H,11H2,1-3H3 |
| Standard InChI Key | HPLBAWOEXGMNJV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(C)C)N |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(C)C)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-methyl-2-N-(propan-2-yl)benzene-1,2-diamine, reflecting the positions of the methyl and isopropyl substituents on the benzene ring. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol .
Structural Characterization
The compound features:
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A benzene ring with two amine groups at the 1- and 2-positions.
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A methyl group at the 3-position.
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An isopropyl group (-CH(CH3)2) attached to the primary amine (N1).
The structure is confirmed via spectroscopic methods:
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¹H NMR: Signals at δ 2.25 ppm (methyl group) and δ 1.2–1.5 ppm (isopropyl protons) .
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FT-IR: Peaks at 3385 cm⁻¹ (N-H stretch) and 1632 cm⁻¹ (C=N vibration) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves alkylation of benzene-1,2-diamine with isopropyl halides under basic conditions :
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Alkylation:
Reaction conditions: 60–80°C, 12–24 hours, yielding 70–85% . -
Purification:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Industrial Scalability
Industrial methods employ continuous flow reactors to optimize yield and reduce side products. Key parameters include:
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Temperature control: 70°C ± 2°C.
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Catalyst: Palladium on carbon (Pd/C) for hydrogenation steps.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.25 g/mol | |
| Melting Point | 98–102°C | |
| Boiling Point | 285–290°C (estimated) | |
| Solubility | Soluble in ethanol, DCM; insoluble in water | |
| LogP (Octanol-Water) | 2.29 |
Spectral Analysis and Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared Spectroscopy (FT-IR)
Applications and Research Findings
Polymer Chemistry
The compound serves as a monomer in polyurethane and epoxy resin synthesis. Its amine groups facilitate cross-linking, enhancing thermal stability (decomposition temperature >300°C) .
Pharmaceutical Intermediates
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Anticancer Agents: Derivatives inhibit RET kinase (IC₅₀ = 0.5–2 µM) in thyroid cancer models .
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Antimicrobial Activity: Shows moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL) .
Agrochemicals
Used in pesticide formulations targeting nematodes, with a 40–60% mortality rate at 50 ppm .
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